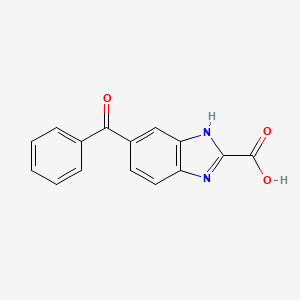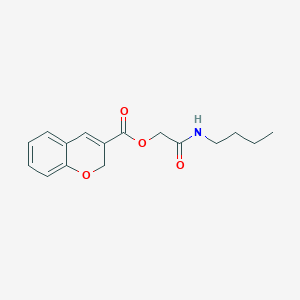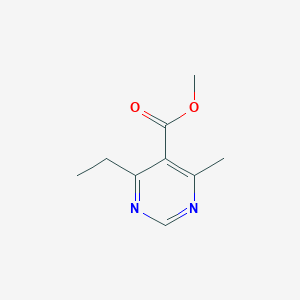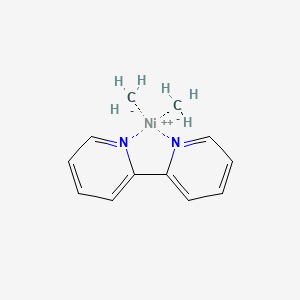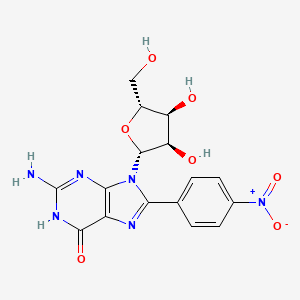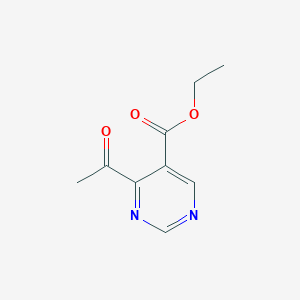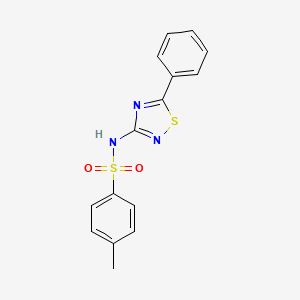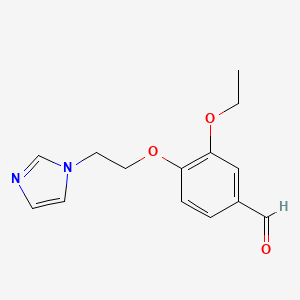
4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde is an organic compound that features an imidazole ring attached to an ethoxybenzaldehyde structure. This compound is part of a broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde typically involves the reaction of 4-hydroxy-3-ethoxybenzaldehyde with 2-(1H-imidazol-1-yl)ethanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography .
化学反応の分析
Types of Reactions
4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzoic acid.
Reduction: 4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzyl alcohol.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. This compound may also modulate signaling pathways by interacting with key proteins .
類似化合物との比較
Similar Compounds
4-(2-(1H-Imidazol-1-yl)ethoxy)phenylboronic acid: Similar structure but with a boronic acid group instead of an aldehyde.
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Contains an imidazole ring attached to a phenyl group with an ethanone substituent.
4-(1H-Imidazol-1-yl)phenol: Features an imidazole ring attached to a phenol group.
Uniqueness
4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde is unique due to its specific combination of an imidazole ring and an ethoxybenzaldehyde structure. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
特性
分子式 |
C14H16N2O3 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
3-ethoxy-4-(2-imidazol-1-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C14H16N2O3/c1-2-18-14-9-12(10-17)3-4-13(14)19-8-7-16-6-5-15-11-16/h3-6,9-11H,2,7-8H2,1H3 |
InChIキー |
UVCLITZUVUXDSK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCN2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3(12),4(9),5(25),10,14,16(24),21-nonaen-7-yl)hexanoic acid](/img/structure/B12930986.png)

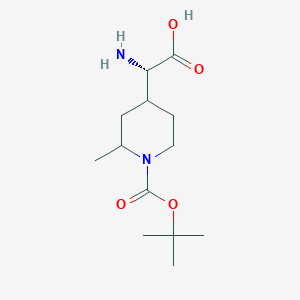
![[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] 4-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butylamino]-4-oxobutanoate](/img/structure/B12931007.png)
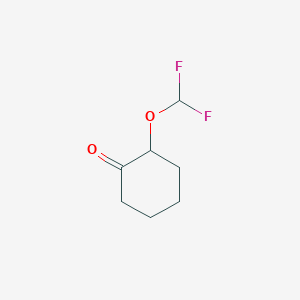
![1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone](/img/structure/B12931014.png)
